Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a norbornane-like scaffold (2-azabicyclo[2.2.1]heptane) with a tert-butoxycarbonyl (Boc)-protected amine group at position 2 and an aminomethyl substituent at position 1. This molecule is of significant interest in medicinal chemistry due to its rigid bicyclic structure, which enhances binding selectivity in drug design. The Boc group serves as a protective moiety for the secondary amine, enabling controlled functionalization during synthesis. The aminomethyl group provides a reactive handle for further derivatization, such as coupling with carboxylic acids or aldehydes .
Key properties include:
- Molecular Formula: C₁₂H₂₂N₂O₂
- Molecular Weight: 226.32 g/mol (based on related analogs)
- CAS Registry Number: 1256107-32-0 (for a stereoisomer with (1S,4S,5S)-configuration)
- Stereochemistry: The compound exists in multiple stereoisomeric forms, with the (1S,3R,4R)-configuration being a common synthetic target due to its relevance in bioactive molecules .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3 |
InChI Key |
ILROOPKXIQCYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)CN |
Origin of Product |
United States |
Preparation Methods
Starting Material and Bicyclic Core Formation
A common precursor is the bicyclic lactam or bicyclic enone derivatives of azabicyclo[2.2.1]heptane. For example, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is a frequently used starting material, which can be reduced to the corresponding saturated lactam intermediate using catalytic hydrogenation with palladium on activated carbon in methanol under hydrogen atmosphere.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction of bicyclic enone | 10% Pd/C, H2, MeOH, 25 °C, 5 h | Saturated bicyclic lactam intermediate |
Introduction of Aminomethyl Group
The aminomethyl substituent at the 1-position is typically introduced via reductive amination of a formyl-functionalized bicyclic intermediate. For instance, the compound tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can be subjected to reductive amination with an amine source under hydrogenation conditions or using reducing agents such as sodium cyanoborohydride.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive amination | Amine, NaBH3CN or H2/Pd, solvent (e.g., toluene), mild heating | Introduction of aminomethyl group |
Protection of Carboxyl Group as tert-Butyl Ester
The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate handling. This is commonly achieved by esterification of the corresponding carboxylic acid or acid chloride with isobutylene in the presence of an acid catalyst or by using tert-butyl chloroformate under basic conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | tert-Butyl ester formation |
Additional Functional Group Transformations
Other steps such as methanolysis, hydrolysis, or further reduction may be involved depending on the synthetic route chosen. For example, methanolysis of formylated intermediates can yield methyl esters or related derivatives, and hydrolysis under alkaline or acidic conditions can be used to adjust protecting groups or convert intermediates to desired forms.
Representative Synthetic Sequence Summary
Analytical and Purification Techniques
- Chromatography: Column chromatography with ethyl acetate or similar eluents is commonly used to isolate pure products after key steps.
- Spectroscopy: ^1H NMR and ^13C NMR confirm structural features and stereochemistry.
- Mass Spectrometry: Confirms molecular weight (226.32 g/mol) and purity.
- Gas Chromatography: Used for analysis of reaction mixtures, especially in hydrolysis steps.
Research Findings and Applications
The compound serves as an important intermediate in pharmaceutical research due to its bicyclic scaffold and functional groups that allow further derivatization. Its preparation methods have been optimized for stereoselectivity and yield, facilitating its use in synthesizing biologically active molecules.
Chemical Reactions Analysis
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for direct comparisons based on substituent type, position, and stereochemistry. Below is an analysis of key analogs:
Functional Group Variations
Key Differences :
- Aminomethyl vs. Bromomethyl: The aminomethyl group enables nucleophilic reactions (e.g., amide bond formation), while bromomethyl facilitates electrophilic substitutions (e.g., Suzuki couplings) .
- Ketone vs. Oxime: The ketone group in the 5-oxo derivative is reactive toward reducing agents (e.g., NaBH₄), whereas the oxime moiety in the 5-(hydroxyimino) analog participates in coordination chemistry and nitrosylation pathways .
Stereochemical Variations
Impact of Stereochemistry :
- The (1R,4S,6R)-hydroxy derivative exhibits distinct hydrogen-bonding capabilities compared to the (1S,3R,4R)-aminomethyl analog, influencing solubility and target binding .
- The (1S,4S,5S)-configuration in 5-amino derivatives is critical for enantioselective synthesis of antiviral agents .
Reactivity Insights :
- The aminomethyl derivative requires protective group strategies (e.g., Boc) to prevent side reactions during hydrogenation .
- The 5-oxo analog is synthesized via Dess-Martin periodinane oxidation, avoiding over-oxidation to carboxylic acids .
Biological Activity
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides an in-depth analysis of its biological activity, including interactions with enzymes and receptors, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1616340-89-6
- IUPAC Name : tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Purity : 97%
The compound features a tert-butyl ester group and an aminomethyl side chain, contributing to its rigidity and chemical reactivity. The bicyclic framework allows for specific interactions with biological targets, making it a subject of interest in pharmacological research .
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in modulating enzyme activity and influencing receptor signaling pathways.
Enzyme Interactions
Studies have shown that the compound can interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has been observed to affect the secretion of specific proteins in bacterial systems, indicating its role in microbial enzyme regulation .
Receptor Modulation
The compound's structure enables it to form hydrogen bonds and electrostatic interactions with biological molecules, suggesting potential therapeutic applications in modulating receptor activities. This is particularly relevant in the context of drug design aimed at targeting specific receptors involved in disease processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | Similar bicyclic structure | Different functional group positioning |
| Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Contains diazabicyclic framework | Variations in nitrogen placement |
| Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Also features diazabicyclic structure | Stereochemical differences affecting reactivity |
This table highlights how variations in structure can influence the biological activity and potential applications of these compounds .
Case Studies
Several case studies have explored the biological effects of this compound:
- Inhibition of Bacterial Secretion Systems : Research demonstrated that high concentrations of the compound could inhibit secretion pathways in bacteria by downregulating key activators involved in these processes .
- Potential Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties through its interaction with bacterial enzymes, suggesting a potential application as an antibiotic agent .
- Receptor Binding Studies : Investigations into receptor binding affinities revealed that the compound could selectively bind to certain receptors implicated in neurological disorders, opening avenues for further exploration in neuropharmacology .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Answer:
A common approach involves functionalizing the bicyclic amine precursor via azide intermediates. For example:
Azide Formation : React the bicyclic amine with thiophosgene (CS₂) and DCC in Et₂O at -10°C to form an isothiocyanate intermediate, followed by azide substitution (yield: 82%) .
Azide Reduction : Hydrogenate the azide intermediate (e.g., tert-butyl (1S,3R,4R)-3-(azidomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate) using Pd/C in ethanol under H₂ to yield the aminomethyl derivative (yield: 55–92%) .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide Formation | DCC, CS₂, Et₂O, -10°C → RT | 82% | |
| Azide Reduction | Pd/C, H₂, EtOH | 55–92% |
Structural Characterization: How is the stereochemistry of this bicyclic compound confirmed?
Answer:
- NMR Analysis : 1H and 13C NMR are critical. For example, the tert-butyl group in related bicyclic compounds appears as a singlet at δ 1.33–1.48 ppm (9H), while the bicyclic backbone protons resonate between δ 1.26–4.37 ppm, with splitting patterns confirming stereochemistry .
- Rotamer Analysis : Mixtures of rotamers (due to hindered rotation) show split signals (e.g., δ 4.37/4.24 ppm for C3H) in 1H NMR .
Advanced Synthesis: How can enantioselective synthesis be achieved for chiral derivatives?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-configured bicyclic amines) to control stereochemistry during functionalization .
- Catalytic Asymmetric Hydrogenation : Apply chiral catalysts (e.g., Ru-BINAP complexes) during azide reduction to retain enantiomeric excess (ee >95%) .
Method Optimization: What solvent systems improve reaction yields during purification?
Answer:
- Column Chromatography : For intermediates, hexane:EtOAc gradients (e.g., 90:10 → 83:17) effectively separate products from triphenylphosphine oxide byproducts .
- Recrystallization : Use 1:1 hexane:Et₂O to precipitate impurities, enhancing purity to >97% .
Functionalization: How is this compound used to synthesize bioactive derivatives?
Answer:
- Amide Coupling : React the aminomethyl group with activated carboxylic acids (e.g., HATU/TEA in DMF) to generate peptidomimetics .
- Borylation : Introduce boronate esters (e.g., via Suzuki-Miyaura coupling) using tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate for drug discovery .
Analytical Challenges: How are impurities in the final product quantified?
Answer:
- HPLC-MS : Monitor trace impurities (e.g., residual azides or Pd catalysts) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify C, H, N content (±0.4% theoretical) to confirm purity .
Computational Modeling: What tools predict the compound’s conformational stability?
Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate strain energy in the bicyclic framework (e.g., 2-azabicyclo[2.2.1]heptane systems) .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or DMSO to predict aggregation behavior .
Contradictory Data: How to resolve discrepancies in reported NMR spectra?
Answer:
- Variable Temperature (VT) NMR : Identify rotamers by cooling samples to -40°C, simplifying splitting patterns .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., δ 2.48 ppm for C1H) through correlation spectroscopy .
Scale-Up Challenges: What safety precautions are needed for large-scale azide reactions?
Answer:
- Azide Handling : Use explosion-proof equipment and dilute reaction conditions (<0.3 M) to minimize risks .
- Quenching Protocols : Add aqueous NaOH to decompose excess HN₃ before workup .
Biological Applications: How is this compound used in medicinal chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
